N-(pyridin-4-ylmethyl)butan-1-amine
Description
N-(Pyridin-4-ylmethyl)butan-1-amine is a secondary amine featuring a pyridine ring substituted at the 4-position with a methyl group linked to a butylamine chain. This structure confers both aromatic and aliphatic characteristics, making it a versatile intermediate in pharmaceutical and materials chemistry. Synonyms include AC1NGCL2, Ambcb9071932, and CTK5G8797 .
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-6-12-9-10-4-7-11-8-5-10/h4-5,7-8,12H,2-3,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDJBAFCDODEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405995 | |
| Record name | N-(pyridin-4-ylmethyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91010-46-7 | |
| Record name | N-(pyridin-4-ylmethyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: N-(Pyridin-4-ylmethyl)butan-1-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biochemical studies to understand protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Positional Isomers: Pyridine Substituent Variations
- N-(Phenyl(pyridin-4-yl)methyl)butan-1-amine (4j) Structural Difference: Incorporates a phenyl group adjacent to the pyridin-4-ylmethyl moiety. Implications: Enhanced aromaticity may improve binding to hydrophobic targets.
N-(Dipyridin-2-ylmethyl)butan-1-amine (IrL5)
- Structural Difference : Features two pyridin-2-yl groups instead of one pyridin-4-yl group.
- Implications : The 2-position pyridine nitrogen facilitates stronger metal coordination. Used in phosphorescent iridium complexes (e.g., [Ir(ppy)₂(L)]⁺), showing quantum yields up to 13% and microsecond-scale lifetimes .
Heterocycle Replacement: Piperidine and Piperazine Derivatives
N-Methyl-4-(piperidin-1-yl)butan-1-amine
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
Complex Pharmaceutical Derivatives
- Motesanib (AMG 706) Structural Difference: Contains a [(4-pyridinylmethyl)amino] group within a larger indole-carboxamide scaffold. Implications: Acts as an angiogenic inhibitor targeting VEGF receptors. Demonstrates the therapeutic relevance of the pyridinylmethylamine motif in oncology .
Vatalanib (N-(4-Chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine)
- Structural Difference : Integrates a phthalazin-1-amine core with a pyridin-4-ylmethyl group.
- Implications : Potent antitumor agent inhibiting receptor tyrosine kinases, highlighting the role of pyridine derivatives in cancer therapy .
Biological Activity
N-(pyridin-4-ylmethyl)butan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 164.25 g/mol. The compound features a butan-1-amine backbone substituted with a pyridin-4-ylmethyl group, which enhances its ability to interact with various biological targets.
Therapeutic Potential
Research indicates that this compound exhibits significant biological activities, including:
- Neurotransmitter Modulation : Its structural similarities to known psychoactive substances suggest potential effects on neurotransmitter systems, which could be beneficial for neurological conditions.
- Anti-inflammatory Properties : Preliminary studies have indicated that the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit pathogens such as Mycobacterium tuberculosis, with structure–activity relationship (SAR) studies highlighting its selectivity and potency against specific targets like MmpL3 .
The pyridinyl moiety in this compound is crucial for its interaction with biological receptors. It may serve as an inhibitor or modulator for specific enzymes and receptors, influencing various biological pathways relevant in pharmacology .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antimicrobial Activity : A high-throughput screening of a chemical library identified several analogs of this compound that exhibited promising antibacterial activity against Mycobacterium tuberculosis. The study emphasized the importance of optimizing physicochemical properties while maintaining bioactivity .
- Neuropharmacological Research : Investigations into the effects of this compound on neurotransmitter systems revealed potential applications in treating mood disorders and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier was highlighted as a significant advantage.
- Anti-cancer Studies : Research has also focused on the anti-cancer properties of related compounds, suggesting that modifications to the pyridinyl group can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .
Synthesis Methods
The synthesis of this compound typically involves reductive amination processes. A common method includes the reaction of butan-1-amine with pyridine derivatives under controlled conditions to optimize yield and minimize by-products. The following table summarizes various synthesis methods and their outcomes:
| Synthesis Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Reductive Amination | Butan-1-amine + Pyridine derivative | Organic solvent (e.g., dichloromethane), reducing agent | High |
| Continuous Flow Synthesis | Butan-1-amines + Pyridine derivatives | Automated systems for efficiency | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
